Wentilactone A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Wentilactone A involves several steps, starting from (S)-Wieland–Miescher ketone . The synthesis employs 3β-hydroxydilactone as a common precursor, which undergoes various modifications on the A-ring to yield this compound . The reaction conditions typically involve the use of lithium ethoxy-acetylide in tetrahydrofuran (THF) for the 1,2-addition reaction, followed by catalytic aqueous sulfuric acid and ethanol for further transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of common precursors and well-established reaction conditions suggests that industrial synthesis could be feasible with optimization.
Chemical Reactions Analysis
Types of Reactions: Wentilactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lithium ethoxy-acetylide, tetrahydrofuran (THF), and catalytic aqueous sulfuric acid . These reagents facilitate the formation of key intermediates and the final product.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modifications on the A-ring, such as CJ-1445 and asperolide B . These derivatives are studied for their unique biological activities and potential therapeutic applications.
Scientific Research Applications
Wentilactone A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms . In biology and medicine, this compound is investigated for its antitumor activities and its ability to reverse cisplatin resistance in ovarian cancer cells by inhibiting the NF-κB/ECM1 signaling pathway . This makes it a potential candidate for developing new cancer therapies. Additionally, its minimal toxicity profile makes it an attractive compound for further pharmacological studies .
Mechanism of Action
Wentilactone A exerts its effects by targeting the NF-κB/ECM1 signaling pathway . It inhibits the phosphorylation of NF-κB through the upstream inhibition of IKK/IκB phosphorylation, thereby blocking the expression of extracellular matrix protein-1 (ECM1) . This mechanism is crucial for reversing cisplatin-induced activation of NF-κB/ECM1 and overcoming cisplatin resistance in cancer cells .
Comparison with Similar Compounds
Wentilactone A is part of the norditerpenoid dilactone family, which includes compounds such as Wentilactone B, oidiolactone A, oidiolactone B, and oidiolactone D . These compounds share a common 6/6/6/5 tetracyclic ring skeleton and exhibit various biological activities, including antitumor, antifungal, and anti-inflammatory properties . What sets this compound apart is its specific mechanism of action in inhibiting the NF-κB/ECM1 signaling pathway, making it particularly effective in reversing cisplatin resistance in cancer cells .
Properties
CAS No. |
76235-83-1 |
---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(1S,2S,4R,5R,6R,9R,17R)-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-10,15-diene-7,14-dione |
InChI |
InChI=1S/C16H16O6/c1-15-7-4-9(17)20-5-6(7)3-8-11(15)16(2,14(19)21-8)12(18)10-13(15)22-10/h3-4,8,10-13,18H,5H2,1-2H3/t8-,10-,11-,12+,13-,15-,16-/m1/s1 |
InChI Key |
UBQJSYFOVWBSFP-XUBUYMCTSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]3[C@@H](C=C4COC(=O)C=C4[C@]3([C@H]5[C@@H]([C@@H]1O)O5)C)OC2=O |
Canonical SMILES |
CC12C3C(C=C4COC(=O)C=C4C3(C5C(C1O)O5)C)OC2=O |
Origin of Product |
United States |
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